Benzo(A)fluoranthene
Overview
Description
Benzo(A)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It has the chemical formula C20H12 and is composed of five fused benzene rings. This compound is known for its presence in fossil fuels and is released during the incomplete combustion of organic matter. It is a colorless solid that is poorly soluble in most solvents .
Mechanism of Action
Target of Action
Benzo(A)fluoranthene, an important subclass of polycyclic aromatic hydrocarbons (PAHs), is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings . It is a ubiquitous organic pollutant that has attracted significant attention due to its interesting photophysical and fluorescence properties . .
Mode of Action
It is known that pahs, including this compound, can interact with cellular components and potentially influence the expression of cellular aryl hydrocarbon receptor, gap junctional intercellular communication, and p53 protein . These interactions can lead to varied roles in cell development and differentiation .
Pharmacokinetics
It is known that this compound, like other pahs, is characterized by very low solubility and will volatilize slowly once dissolved . It also adsorbs very strongly to organic matter .
Result of Action
It is known that pahs, including this compound, can have toxic, carcinogenic, and mutagenic properties . They can cause environmental damage due to improper handling and disposal in the surrounding air, water, soil, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its very low solubility means it will volatilize slowly once dissolved and adsorb very strongly to organic matter . When present in soil, this compound will volatilize and solubilize very slowly .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(A)fluoranthene can be synthesized through various methods, including the treatment of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene by flash vacuum thermolysis (FVT) at high temperatures (above 900°C), followed by ring rearrangements to selectively yield this compound . Another method involves the conversion of Benzo(K)fluoranthene via similar processes to this compound by FVT at temperatures of at least 1100°C .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from coal tar, a byproduct of coal processing. The compound is isolated from the high boiling fraction of coal tar, representing a few percent by weight .
Chemical Reactions Analysis
Types of Reactions
Benzo(A)fluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols, dihydrodiols, and diones.
Electrophilic Aromatic Substitution: This reaction allows for the functionalization of this compound by introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions and electrophiles for electrophilic aromatic substitution .
Major Products Formed
The major products formed from the reactions of this compound include hydroxy derivatives, dihydrodiols, and diones .
Scientific Research Applications
Benzo(A)fluoranthene has several scientific research applications, including:
Comparison with Similar Compounds
Benzo(A)fluoranthene is similar to other polycyclic aromatic hydrocarbons, such as Benzo(K)fluoranthene, Benzo(B)fluoranthene, and Benzo(J)fluoranthene. it is unique in its specific structure and the types of reactions it undergoes . For example, Benzo(B)fluoranthene and Benzo(K)fluoranthene have different arrangements of their benzene rings, leading to variations in their chemical behavior and applications .
List of Similar Compounds
- Benzo(K)fluoranthene
- Benzo(B)fluoranthene
- Benzo(J)fluoranthene
- Benzo(E)fluoranthene
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDXASJSCOTNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059756 | |
Record name | Benzo[a]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203-33-8, 56832-73-6 | |
Record name | Benzo[a]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)FLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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